Physicochemical properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid
Physicochemical properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid
Executive Summary
In modern medicinal chemistry, the selection of starting materials dictates the trajectory of lead optimization. 4-(Cyclopentyloxy)-3-iodobenzoic acid (CAS: 1131614-30-6) is a privileged, bifunctional building block frequently utilized in the development of anti-inflammatory therapeutics (1)[1]. Featuring an aryl iodide for transition-metal-catalyzed cross-coupling, a carboxylic acid for amidation, and a lipophilic cyclopentyloxy ether, this scaffold provides orthogonal reactivity. This whitepaper deconstructs its physicochemical properties, target biology rationale, and provides field-proven, self-validating synthetic workflows for drug development professionals.
Molecular Architecture & Physicochemical Profiling
Understanding the physicochemical baseline of a scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The quantitative data for 4-(Cyclopentyloxy)-3-iodobenzoic acid is summarized below (2)[2].
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1131614-30-6 | Unique identifier ensuring precise procurement and database indexing. |
| Molecular Formula | C12H13IO3 | Dictates a core structure that is highly modular for late-stage functionalization. |
| Molecular Weight | 332.13 g/mol | Optimal for early-stage scaffolds; allows for significant mass addition (~150 Da) before violating Lipinski’s Rule of 5. |
| LogP (Estimated) | ~2.7 - 4.0 | High lipophilicity drives hydrophobic pocket binding but requires careful formulation or polar derivatization to maintain aqueous solubility. |
| TPSA | 46.5 Ų | Excellent for membrane permeability; the low polar surface area allows for potential CNS penetration if desired. |
| H-Bond Donors | 1 | A single donor (COOH) minimizes desolvation penalties during target binding. |
| H-Bond Acceptors | 3 | Sufficient for establishing key hydrogen bonding networks with target enzyme residues. |
Mechanistic Rationale: The PDE4 Pharmacophore
The structural architecture of this molecule is not arbitrary. The 4-(cyclopentyloxy) motif is a hallmark of phosphodiesterase-4 (PDE4) inhibitors, a well-validated target class for respiratory diseases such as asthma and COPD (3)[3].
Structural elucidation of PDE4 cocrystals reveals that the bulky, lipophilic cyclopentyloxy substituent perfectly occupies the hydrophobic Q2 subpocket , which is formed at the junction of helices 14 and 15 in the catalytic domain (4)[4]. The adjacent 3-iodo group serves as a highly reactive synthetic handle, allowing medicinal chemists to introduce diverse aryl or heteroaryl groups via cross-coupling to explore the neighboring Q1 subpocket or solvent-exposed regions.
Structural rationale mapping the functional groups of the scaffold to their pharmacological roles.
Advanced Synthetic Workflows
To maximize the utility of this scaffold, I have detailed two orthogonal, self-validating synthetic protocols. The causality behind each step is explained to ensure robust execution.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position
Aryl iodides undergo rapid oxidative addition with Palladium(0), allowing for selective cross-coupling at the C3 position without the need to protect the C1 carboxylic acid, provided sufficient base is utilized.
Step-by-Step Methodology:
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Reagent Preparation: In a Schlenk flask, combine 4-(Cyclopentyloxy)-3-iodobenzoic acid (1.0 eq), the desired aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: 3.0 equivalents of base are required because the first equivalent deprotonates the carboxylic acid, while the remaining base facilitates the transmetalation step.
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Solvent Selection: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate species.
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Degassing: Sparge the mixture with N₂ gas for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) black.
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Reaction: Heat the mixture at 90°C for 4-6 hours under N₂.
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Self-Validating Workup: Cool to room temperature and filter through a pad of Celite. Acidify the aqueous filtrate to pH 3 using 1M HCl. Validation: The protonation of the carboxylate will cause the product to crash out of the aqueous layer or become highly soluble in the subsequent Ethyl Acetate (EtOAc) extraction. Disappearance of the starting material mass (m/z 331 [M-H]⁻) via LC-MS confirms conversion.
Protocol B: HATU-Mediated Amidation
Following C3 functionalization, the carboxylic acid can be converted into an amide to tune pharmacokinetic properties.
Step-by-Step Methodology:
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Pre-Activation: Dissolve the C3-coupled acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive OAt-ester intermediate. Waiting 15 minutes prevents the incoming amine from reacting directly with HATU, which would form a dead-end guanidinium byproduct.
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Coupling: Add the desired primary or secondary amine (1.2 eq) and stir for 2 hours.
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Self-Validating Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x). Validation: DMF is notoriously difficult to remove; the LiCl wash selectively pulls DMF into the aqueous phase. TLC analysis (UV 254 nm) will show a distinct upward shift in Rf value as the polar carboxylic acid is converted to the less polar amide.
Sequential late-stage functionalization workflow for 4-(Cyclopentyloxy)-3-iodobenzoic acid.
Analytical Validation Signatures
To ensure the integrity of the starting material before initiating multi-step syntheses, the following analytical checkpoints must be verified:
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¹H NMR (400 MHz, DMSO-d₆): The defining signature is the cyclopentyl methine proton (-O-CH-), which appears as a distinct multiplet around 4.80–4.95 ppm. The aromatic region will display a classic 1,2,4-substitution pattern: a doublet with a small coupling constant (J ~ 2 Hz) for H-2, a doublet of doublets for H-6, and a doublet with a large coupling constant (J ~ 8 Hz) for H-5.
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LC-MS Analysis: Due to the presence of the carboxylic acid, Electrospray Ionization in negative mode (ESI-) is highly recommended. The compound will yield a robust [M-H]⁻ peak at m/z 331.1.
References
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Ácido 4-(ciclopentiloxi)-3-yodobenzóico (CAS 1131614-30-6) . cymitquimica.com. 1
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CAS No. 1131614-30-6 Properties . chemsrc.com. 2
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Synthesis of 8-(Cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands . ResearchGate. 3
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Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4) . ACS Publications. 4
